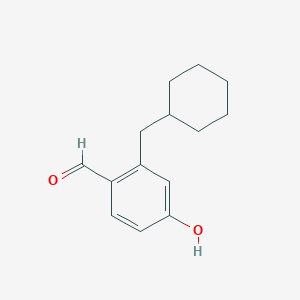
2-(Cyclohexylmethyl)-4-hydroxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclohexylmethyl)-4-hydroxybenzaldehyde is an organic compound characterized by a benzaldehyde core substituted with a cyclohexylmethyl group at the second position and a hydroxyl group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-4-hydroxybenzaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 4-hydroxybenzaldehyde with cyclohexylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-(Cyclohexylmethyl)-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 2-(Cyclohexylmethyl)-4-hydroxybenzoic acid.
Reduction: 2-(Cyclohexylmethyl)-4-hydroxybenzyl alcohol.
Substitution: Various ethers or esters depending on the substituent introduced.
科学的研究の応用
2-(Cyclohexylmethyl)-4-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Cyclohexylmethyl)-4-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems. These interactions can modulate biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
4-Hydroxybenzaldehyde: Lacks the cyclohexylmethyl group, making it less hydrophobic and potentially less bioactive.
2-(Cyclohexylmethyl)benzaldehyde: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds and interact with biological molecules.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains a methoxy group instead of a cyclohexylmethyl group, altering its chemical properties and applications.
Uniqueness
2-(Cyclohexylmethyl)-4-hydroxybenzaldehyde is unique due to the presence of both a cyclohexylmethyl group and a hydroxyl group, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in research and industry.
特性
分子式 |
C14H18O2 |
|---|---|
分子量 |
218.29 g/mol |
IUPAC名 |
2-(cyclohexylmethyl)-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H18O2/c15-10-12-6-7-14(16)9-13(12)8-11-4-2-1-3-5-11/h6-7,9-11,16H,1-5,8H2 |
InChIキー |
LIRBPGZXYHCXAY-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CC2=C(C=CC(=C2)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


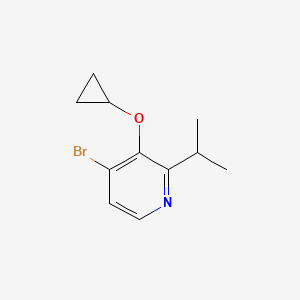

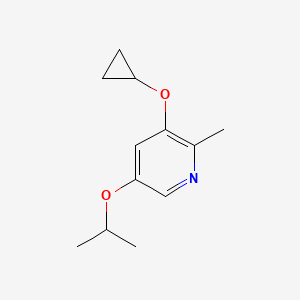
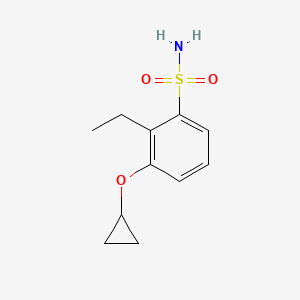

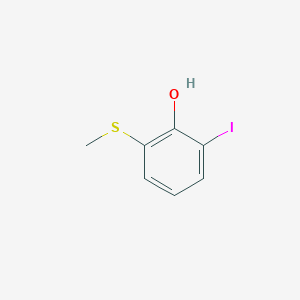

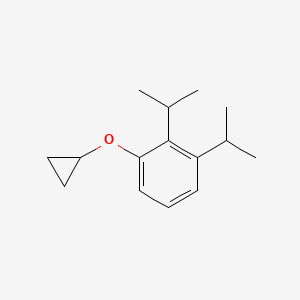
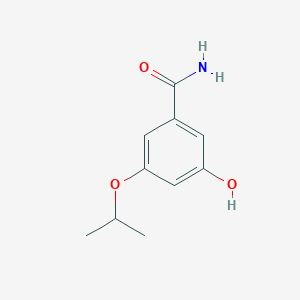
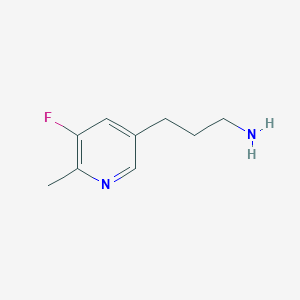
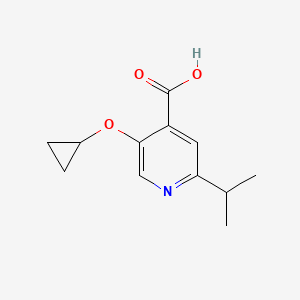
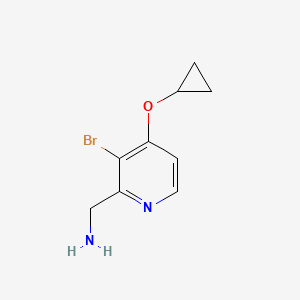
![[3-(Methoxycarbonyl)-5-methylphenyl]acetic acid](/img/structure/B14843056.png)
![Methyl 4-acetyl-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylate](/img/structure/B14843063.png)
